

A Comparative Guide to Clinical Trials of Carboxyamidotriazole (CAI)

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Compound of Interest		
Compound Name:	Carboxyamidotriazole	
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Carboxyamidotriazole (CAI) is an inhibitor of non-voltage-dependent calcium channels, which plays a role in various cellular signaling pathways.[1] Its anti-tumor effects are attributed to its ability to inhibit tumor cell proliferation, metastasis, and angiogenesis.[1][2] This guide provides a comparative meta-analysis of key clinical trials involving CAI and its enhanced formulation, Carboxyamidotriazole Orotate (CTO), offering insights for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The clinical efficacy of **Carboxyamidotriazole** has been evaluated in various cancer types, primarily as an adjunct to standard chemotherapy or as a standalone therapy in refractory cases. The following tables summarize the key quantitative outcomes from these trials.

Table 1: Efficacy of Carboxyamidotriazole in Advanced Non-Small Cell Lung Cancer (NSCLC)



Trial Phase	Treatm ent Arms	Numbe r of Patient s	Media n Progre ssion- Free Surviv al (PFS)	Hazard Ratio (HR) for PFS (95% CI)	p- value (PFS)	Objecti ve Respo nse Rate (ORR)	p- value (ORR)	Media n Overall Surviv al (OS)
Phase	Chemot herapy + CAI	378	134 days	0.690 (0.539– 0.883)	0.003	34.6%	0.042	360 days
Chemot herapy + Placebo	117	98 days	25.0%	353 days				
Phase	CAI 100 mg + Chemo	60	-	-	-	25.4%	0.171	-
Placebo + Chemo	63	-	-	-	14.3%	-		

Table 2: Efficacy of Carboxyamidotriazole in Advanced Renal Cell Carcinoma (RCC)

Trial Phase	Treatment	Number of Evaluable Patients	Partial Response	6-Month Progressio n-Free Survival	Median Overall Survival
Phase II (E4896)[3]	CAI	47	1.9% (1 patient)	11.3%	12.5 months

Table 3: Efficacy of Carboxyamidotriazole Orotate (CTO) in Glioblastoma (GBM)



Trial Phase	Cohort	Treatmen t	Number of Patients	Respons e	Median PFS	Median OS (2- year OS)
Phase IB[4]	1 (Recurrent)	CTO + Temozolom ide	27	6 Partial, 1 Complete	-	-
2 (Newly Diagnosed)	CTO + Radiothera py + Temozolom ide	15	-	15 months	Not reached (62%)	

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for the key studies cited.

Phase III Trial in Advanced NSCLC[1]

- Patient Population: Patients aged 18-75 with histologically or cytologically confirmed stage IV NSCLC, ECOG performance status of 0 or 1, and adequate organ function. Patients with squamous cell carcinoma with hemoptysis or uncontrolled brain metastases were excluded.
- Randomization: Patients were randomly assigned in a 3:1 ratio to receive either chemotherapy with CAI or chemotherapy with a placebo.
- Treatment Regimen:
 - Chemotherapy consisted of intravenous cisplatin (25 mg/m²) on days 1, 2, and 3, and vinorelbine (25 mg/m²) on days 1 and 8 of a 3-week cycle for up to four cycles.
 - CAI (100 mg daily) or a matching placebo was administered orally alongside chemotherapy and continued until disease progression or unacceptable toxicity.
- Assessments: Tumor responses were evaluated every 6 weeks using RECIST 1.1 criteria.
 Adverse events were monitored and graded according to the Functional Assessment of



Cancer Therapy-Lung Cancer Subscale (FACT-LCS, version 3).

Phase II Trial in Advanced RCC (E4896)[3]

- Patient Population: Patients with histologically confirmed metastatic RCC that had progressed after biologic therapy (interferon or interleukin-2).
- Treatment Regimen: CAI was administered orally as a 28-day cycle.
- Primary Endpoints: Response rate and 6-month time to disease progression.
- Assessments: Response and time to disease progression were evaluated.

Phase IB Trial of CTO in Glioblastoma[4]

- Patient Population:
 - Cohort 1: Patients with recurrent anaplastic gliomas or GBM.
 - Cohort 2: Patients with newly diagnosed GBM.
- Treatment Regimen:
 - Cohort 1: Escalating doses of CTO (219 to 812.5 mg/m² once daily or a 600 mg fixed dose) combined with temozolomide (150 mg/m² for 5 days each 28-day cycle).
 - Cohort 2: Escalating doses of CTO (219 to 481 mg/m²/day) with standard radiotherapy and temozolomide (75 mg/m²/day), followed by adjuvant temozolomide (150-200 mg/m² for 5 days each 28-day cycle).
- Assessments: Safety, tolerability, pharmacokinetics, and tumor response were evaluated.

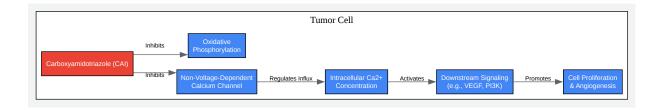
Signaling Pathways and Experimental Workflows

Carboxyamidotriazole Mechanism of Action

Carboxyamidotriazole functions by blocking non-voltage-dependent calcium channels, which in turn affects multiple downstream signaling pathways involved in cell proliferation and



angiogenesis.[1][5] It has been shown to inhibit oxidative phosphorylation in cancer cells.[6]



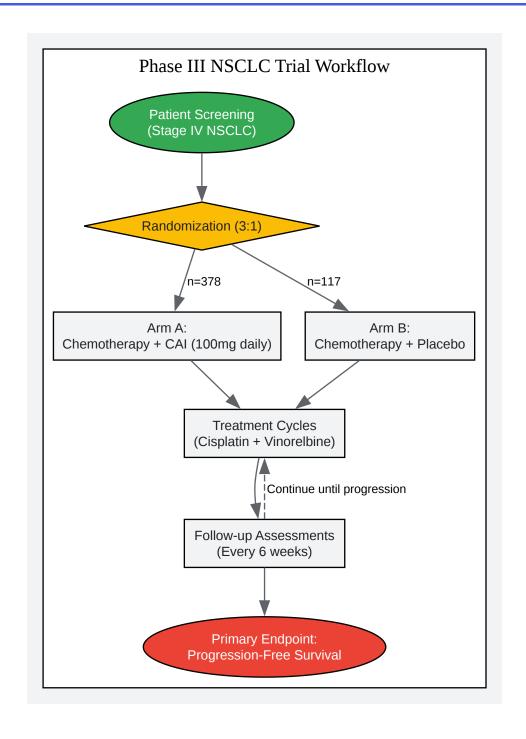
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Caption: Mechanism of action for Carboxyamidotriazole (CAI).

NSCLC Phase III Clinical Trial Workflow

The workflow for the Phase III clinical trial in NSCLC involved patient screening, randomization, treatment, and follow-up assessments.





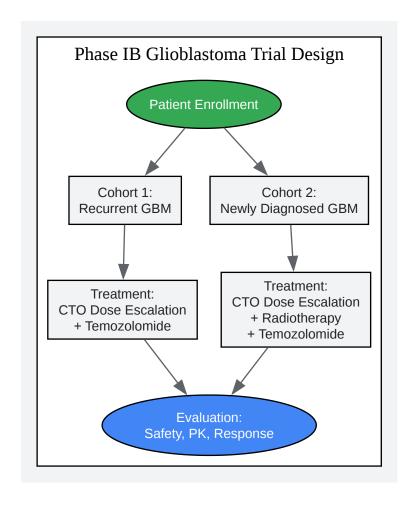
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Caption: Workflow of the Phase III NSCLC clinical trial.

Glioblastoma Phase IB Clinical Trial Design

This trial utilized a two-cohort design to evaluate CTO in both recurrent and newly diagnosed GBM.





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Caption: Design of the Phase IB Glioblastoma clinical trial.

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